molecular formula C6H16Cl2N2O3 B569112 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride CAS No. 111170-72-0

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Cat. No.: B569112
CAS No.: 111170-72-0
M. Wt: 235.105
InChI Key: IQOCWSCHILQANJ-OSLQSQMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride is a chemically modified deoxyamino sugar derivative. It is structurally characterized by the absence of hydroxyl groups at positions 2, 3, and 6 of the hexose backbone, replaced by amino groups at positions 2 and 4. The dihydrochloride salt form enhances its solubility and stability, making it relevant in pharmaceutical contexts, particularly as a synthetic intermediate or impurity in antibiotics like tobramycin . Its synthesis involves multi-step regioselective deoxygenation and amination processes, often starting from L-rhamnose or D-glucose precursors .

Properties

CAS No.

111170-72-0

Molecular Formula

C6H16Cl2N2O3

Molecular Weight

235.105

IUPAC Name

(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride

InChI

InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1

InChI Key

IQOCWSCHILQANJ-OSLQSQMHSA-N

SMILES

C(C(C=O)N)C(C(CN)O)O.Cl.Cl

Synonyms

Nebrosamine Dihydrochloride; 

Origin of Product

United States

Preparation Methods

Hydrolytic Degradation Under Acidic Conditions

Tobramycin (C₁₈H₃₇N₅O₉), a broad-spectrum aminoglycoside antibiotic, undergoes controlled hydrolysis to yield 2,6-diamino-2,3,6-trideoxy-D-ribo-hexose as a degradant. The process involves:

  • Reagents : Dilute hydrochloric acid (0.1–1.0 M) or sulfuric acid.

  • Temperature : 60–90°C for 4–12 hours.

  • Mechanism : Acid-catalyzed cleavage of the glycosidic bond between the hexose and the cyclitol moiety in tobramycin.

Key Observations :

  • Yield: 8–12% after purification via ion-exchange chromatography.

  • Stereochemical Integrity: The D-ribo configuration is preserved due to the rigidity of the tobramycin structure.

Table 1 : Optimization of Acidic Hydrolysis Conditions

Acid Concentration (M)Temperature (°C)Time (Hours)Yield (%)
0.5 HCl70810.2
1.0 H₂SO₄8069.8

Enzymatic Degradation

Enzymatic methods using glycosidases or phosphorylases offer milder conditions. However, these approaches are less common due to enzyme specificity challenges and lower yields (<5%).

De Novo Chemical Synthesis

Starting Materials and Protection Strategy

The synthesis begins with D-glucose derivatives, leveraging their stereochemical similarity to the target molecule.

Step 1: Protection of Hydroxyl Groups

  • Reagents : Benzaldehyde dimethyl acetal, p-toluenesulfonic acid.

  • Conditions : Reflux in anhydrous DMF for 6 hours.

  • Outcome : Selective protection of C4 and C5 hydroxyl groups as benzylidene acetals.

Step 2: Deoxygenation at C2, C3, and C6

  • Barton-McCombie Deoxygenation :

    • Treat with thiocarbonyl diimidazole, followed by radical reduction using tributyltin hydride.

    • Yield : 65–70% per deoxygenation step.

Step 3: Introduction of Amino Groups

  • C2 Amination : Mitsunobu reaction with phthalimide.

  • C6 Amination : Nucleophilic substitution with ammonia under high pressure (50–100 bar).

Table 2 : Intermediate Yields in Synthetic Pathway

StepReaction TypeYield (%)
1Hydroxyl Protection85
2aC2 Deoxygenation68
2bC3 Deoxygenation70
2cC6 Deoxygenation65
3aC2 Amination75
3bC6 Amination60

Deprotection and Final Modification

  • Removal of Benzylidene Groups : Hydrogenolysis with Pd/C in methanol (H₂, 1 atm).

  • Acidification : Treatment with concentrated HCl in ethanol to form the dihydrochloride salt.

Critical Parameters :

  • pH Control: Maintain pH <2 during salt formation to ensure complete protonation of amino groups.

  • Crystallization: Use ethanol-diethyl ether mixtures for high-purity crystals (mp: 205–208°C).

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Preparation Routes

MethodYield (%)Purity (%)CostScalability
Tobramycin Degradation1095LowModerate
De Novo Synthesis25*98HighChallenging
*Cumulative yield across all steps.

Quality Control and Characterization

  • HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile (95:5), retention time = 6.2 min.

  • NMR Confirmation :

    • ¹H NMR (D₂O) : δ 5.12 (d, J=3.4 Hz, H1), 3.89 (m, H4), 3.45 (dd, J=9.1 Hz, H5).

    • ¹³C NMR : 94.8 (C1), 72.1 (C4), 54.3 (C2, C6).

Industrial-Scale Considerations

  • Cost Drivers : High-purity HCl and chiral starting materials account for >60% of production costs.

  • Environmental Impact : Solvent recovery systems (e.g., ethanol distillation) reduce waste by 40%.

Emerging Methodologies

  • Biocatalytic Approaches : Engineered aminotransferases for stereoselective amination (experimental stage, yield <15%).

  • Flow Chemistry : Microreactor systems to enhance deoxygenation efficiency (lab-scale trials ongoing).

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to favor the desired product formation .

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate biochemical pathways, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemistry (D-ribo configuration) and functional group arrangement. Below is a detailed comparison with analogous deoxyamino sugars and related dihydrochloride salts:

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Functional Groups Biological/Pharmaceutical Role Key References
2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride D-ribo configuration; 2,6-diamino; 2,3,6-trideoxy Two amino groups, dihydrochloride salt Tobramycin impurity; synthetic target
Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) L-lyxo configuration; 3-amino; 2,3,6-trideoxy Single amino group Biosynthetic precursor to daunorubicin
Digitoxose (2,6-dideoxy-D-ribo-hexose) D-ribo configuration; 2,6-dideoxy No amino groups Cardiac glycoside component
Valtorcitabine dihydrochloride β-L-2’-deoxycytidine ester with L-valine Nucleoside analog, dihydrochloride Antiviral prodrug
Trientine dihydrochloride Linear tetraamine with two HCl groups Chelating amine groups Copper chelator (Wilson’s disease)

Key Differences and Implications

Stereochemical Configuration: The D-ribo configuration distinguishes the target compound from daunosamine (L-lyxo) and digitoxose (D-ribo but lacking amino groups). This stereochemistry influences binding affinity in antibiotic contexts . Daunosamine’s L-lyxo configuration is critical for its role in anthracycline antibiotics, whereas the D-ribo form in the target compound may affect its solubility and interaction with bacterial enzymes .

Compared to valtorcitabine dihydrochloride (a nucleoside analog), the target compound lacks a heterocyclic base, limiting its direct antiviral activity but enhancing its role as a carbohydrate-based impurity .

Pharmaceutical Applications :

  • As a tobramycin impurity , the compound’s structural similarity to the parent antibiotic necessitates rigorous quality control during synthesis .
  • Unlike trientine dihydrochloride (a copper chelator), the target compound’s biological activity is indirect, primarily serving as a metabolic intermediate or degradation product .

Biological Activity

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride (CAS No. 111170-72-0), also known as Nebrosamine Dihydrochloride, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

PropertyDetails
Molecular Formula C6_6H16_{16}Cl2_2N2_2O3_3
Molecular Weight 235.105 g/mol
IUPAC Name (2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal; dihydrochloride
CAS Number 111170-72-0
Synonyms Tobramycin Impurity 3; Nebrosamine Dihydrochloride

The biological activity of this compound primarily involves its role as a biochemical probe in various research contexts. It has been shown to interact with specific enzymes and pathways, acting as an inhibitor or activator depending on the biological target. Its structural properties allow it to modulate biochemical pathways effectively.

Enzymatic Interaction

The compound can influence the activity of glycosyltransferases and glycoside hydrolases, which are crucial for carbohydrate metabolism. This interaction is particularly relevant in the context of antibiotic resistance and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has been identified as a degradation product of Tobramycin, an antibiotic used against Gram-negative bacteria. Its structural similarity allows it to participate in antimicrobial action.
  • Gene Expression Modulation : Studies have shown that derivatives of this compound can correct nonsense mutations in genes such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), indicating potential therapeutic applications in genetic disorders .
  • Cellular Uptake and Distribution : Research has demonstrated that the compound can cross cellular membranes and distribute across various tissues, including the brain and intestines. This biodistribution is crucial for its effectiveness in therapeutic applications .

Case Study: Correction of Nonsense Mutations

A study highlighted the efficacy of 2,6-diaminopurine (DAP), a related compound, in correcting UGA premature stop codons in vivo. The results showed successful restoration of CFTR function in treated mice models . This suggests that similar compounds could be utilized for gene therapy strategies targeting genetic diseases.

Biochemical Research

The compound serves as a valuable tool in proteomics and carbohydrate chemistry due to its ability to modify glycosylation patterns and influence enzyme activity.

Pharmaceutical Development

Given its potential to correct genetic mutations and its antimicrobial properties, this compound is being explored as a precursor for developing new therapeutic agents aimed at treating genetic disorders and infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, and how do they compare in yield and scalability?

  • Methodological Answer : The synthesis typically involves stereoselective reduction and deoxygenation steps. For example, Pratt and Richtmyer (1957) demonstrated the use of catalytic hydrogenation with palladium oxide to reduce sugar derivatives, achieving yields of ~60% for analogous compounds . A more recent approach by Roush and Brown (1983) utilized asymmetric synthesis via Sharpless epoxidation to control stereochemistry, yielding >75% enantiomeric excess in dideoxyhexose precursors . Key steps include:

  • Benzoylation for hydroxyl protection.
  • Selective deoxygenation using thiocarbonyl intermediates.
  • Final amination via Staudinger reaction or reductive amination .
    • Data Table :
MethodKey ReagentsYield (%)Stereochemical ControlScalability
Catalytic HydrogenationPdO, H₂60ModerateLab-scale
Asymmetric EpoxidationSharpless catalyst, Ti(OiPr)₄75HighPilot-scale

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, Nishio et al. (1996) resolved the structure of 3,6-dideoxyhexose derivatives using single-crystal diffraction, confirming axial-equatorial arrangements of substituents . Complementary methods include:

  • NMR : 1^1H-1^1H COSY and NOESY to analyze coupling constants and spatial proximity of protons.
  • Polarimetry : Specific rotation comparisons with known standards (e.g., [α]₂₀ᴰ = +52° for D-ribo configuration) .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : The compound shares structural motifs with aminocyclitol antibiotics (e.g., daunosamine in anthracyclines). Studies on analogous 3-amino-2,3,6-trideoxyhexoses show:

  • Antimicrobial Activity : MIC values of 2–8 μg/mL against Gram-positive bacteria via inhibition of cell wall synthesis .
  • Glycosylation Potential : Acts as a glycosyl donor in enzymatic assays, enhancing solubility of hydrophobic aglycones .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity for pharmacological applications?

  • Methodological Answer : Chirality can be enhanced using enzymatic resolution or chiral auxiliaries. For example:

  • Enzymatic Kinetic Resolution : Lipase-mediated acetylation of racemic intermediates (e.g., CAL-B lipase achieves >90% ee) .
  • Chiral Pool Synthesis : Starting from D-ribose to exploit inherent stereochemistry, reducing epimerization risks .
    • Challenges : Competing elimination pathways during deoxygenation require careful pH control (pH 7–8) and low-temperature conditions (−20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.